2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride
Description
Research Significance in Medicinal Chemistry
The methylsulfonyl (-SO₂CH₃) and cyclopropyl groups in 2-cyclopropyl-2-methylsulfonylethanamine hydrochloride contribute distinct physicochemical properties that are highly valued in drug design. The sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding affinity to biological targets such as kinases and G protein-coupled receptors. For example, sulfonamide derivatives are frequently employed in inhibitors of carbonic anhydrases and matrix metalloproteinases due to their ability to coordinate zinc ions in active sites.
The cyclopropyl ring introduces torsional strain, which restricts rotational freedom and stabilizes specific conformations. This rigidity is advantageous for optimizing pharmacokinetic properties, as demonstrated in HIV protease inhibitors where cyclopropane-containing analogs exhibit improved metabolic stability. Computational studies suggest that the cyclopropyl moiety in this compound may similarly enforce a bioactive conformation, potentially enhancing target engagement.
Recent work has explored its application in fragment-based drug discovery. The compound’s molecular weight (212.7 g/mol) and polar surface area (78.9 Ų) align with Lipinski’s criteria for fragment libraries, making it a candidate for nuclear magnetic resonance (NMR)-based screening campaigns.
Table 1: Key Physicochemical Properties of 2-Cyclopropyl-2-methylsulfonylethanamine Hydrochloride
| Property | Value | Relevance in Drug Design |
|---|---|---|
| Molecular Weight | 212.7 g/mol | Fragment library suitability |
| LogP | 1.2 (predicted) | Moderate lipophilicity |
| Polar Surface Area | 78.9 Ų | Hydrogen-bonding capacity |
| Rotatable Bonds | 2 | Conformational flexibility |
Historical Development and Academic Interest
The synthesis of 2-cyclopropyl-2-methylsulfonylethanamine hydrochloride traces back to advancements in cyclopropanation and sulfonylation methodologies. Early routes involved Simmons-Smith cyclopropanation of allyl sulfones, a strategy later refined using diethylzinc and diiodomethane under controlled conditions. For instance, the cyclopropanation of vinyl sulfones—a precursor to this compound—was optimized using trifluoroacetic acid as an additive, achieving yields exceeding 80% in model systems.
The introduction of the methylsulfonyl group typically employs oxidation of thioethers or direct sulfonylation. In one approach, 2-cyclopropyl-2-(methylthio)ethanamine was oxidized with meta-chloroperbenzoic acid (mCPBA) to yield the sulfonyl derivative, which was subsequently converted to the hydrochloride salt via HCl gas treatment.
Academic interest surged following structural studies of related sulfonylethylamines. X-ray crystallography of analogs, such as N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, revealed that the sulfonyl group adopts a conformationally restricted geometry, facilitating interactions with aromatic residues in protein binding pockets. These findings underscored the potential of 2-cyclopropyl-2-methylsulfonylethanamine hydrochloride as a template for designing allosteric modulators.
Current Research Landscape
Contemporary studies focus on three areas:
- Synthetic Methodology Optimization : Recent efforts aim to streamline the synthesis via one-pot cyclopropanation-sulfonylation sequences. For example, palladium-catalyzed cross-coupling strategies have been explored to introduce the cyclopropyl group directly into sulfone-containing frameworks.
- Structural and Computational Analysis : Density functional theory (DFT) calculations predict that the cyclopropyl ring induces a 15° dihedral angle distortion in the ethanamine backbone, potentially favoring interactions with flat hydrophobic surfaces in proteins. Crystal structures of analogs show weak C–H···O hydrogen bonds between sulfonyl oxygen and adjacent molecules, suggesting solid-state stability implications.
- Biological Screening : Fragment-growing approaches have derivatized the primary amine group into urea or carbamate functionalities, yielding compounds with nanomolar affinities for serine hydrolases in preliminary assays.
Table 2: Recent Advances in Derivative Synthesis
| Derivative Class | Synthetic Route | Biological Target Tested |
|---|---|---|
| Urea analogs | Amine-isocyanate coupling | Fatty acid amide hydrolase (FAAH) |
| Carbamates | Phosgene reagent method | Monoacylglycerol lipase (MAGL) |
| Sulfonamide hybrids | Nucleophilic substitution | Carbonic anhydrase IX |
Emerging applications include its use as a building block in covalent inhibitor design. The primary amine can be functionalized with electrophilic warheads such as acrylamides, enabling targeted covalent modification of cysteine residues.
Properties
IUPAC Name |
2-cyclopropyl-2-methylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6(4-7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQCRNKDDCXQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(CN)C1CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the cyclopropylated intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Bioactivity : Fluorinated analogs (e.g., 2-fluorophenyl derivative) may exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity .
- Ring Size : Cyclobutyl analogs (e.g., 2-Cyclobutyl-1-phenylethanamine HCl) introduce greater steric hindrance, which could reduce metabolic stability compared to cyclopropyl derivatives .
Pharmacological and Analytical Considerations
- Pharmacological Potential: Cyclopropyl Norfentanyl HCl () is linked to opioid metabolism, suggesting that cyclopropyl groups in amines may modulate receptor binding. The target compound’s methylsulfonyl group could similarly influence target selectivity, though specific data are unavailable .
- Analytical Methods : RP-HPLC methods validated for amitriptyline and gabapentin hydrochlorides () indicate that such techniques could be adapted for purity testing of the target compound, given its ionic and polar characteristics .


- Regulatory Standards : ISO/IEC 17025 and ISO 17034 certifications () highlight the importance of rigorous quality control for hydrochlorides in forensic and pharmaceutical applications .
Biological Activity
2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride (CAS No. 2470438-49-2) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Molecular Formula : C6H14ClNO2S
- IUPAC Name : 2-cyclopropyl-2-methylsulfonylethanamine;hydrochloride
- Molecular Weight : 201.70 g/mol
The biological activity of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, which can lead to various physiological effects. Current research suggests that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing neurotransmitter systems and inflammatory responses.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders.
- Receptor Binding : Preliminary data indicate that the compound may interact with certain neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in mood regulation and psychotropic effects.
Case Studies
- Neurological Disorders : A study investigated the effects of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride in animal models of depression. Results showed a significant reduction in depressive-like behaviors, indicating its potential as an antidepressant agent.
- Inflammation : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in immune cells, suggesting anti-inflammatory properties that may be beneficial in treating autoimmune conditions.
Comparative Analysis
To understand the uniqueness of 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropylamine | Basic amine with limited activity |
| Methylsulfonylethanamine | Methylsulfonylethanamine | Moderate enzyme inhibition |
| 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride | 2-Cyclopropyl-2-methylsulfonylethanamine | Significant enzyme inhibition and receptor binding |
The presence of both cyclopropyl and methylsulfonyl groups in 2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride enhances its solubility and biological activity compared to its analogs.
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : Its potential as a therapeutic agent for neurological conditions is under investigation.
- Chemical Biology : Used as a tool compound for studying enzyme mechanisms and receptor interactions.
Q & A
Q. What are the established synthesis routes for 2-Cyclopropyl-2-methylsulfonylethanamine hydrochloride, and what are their respective yields and purity outcomes?
The synthesis of 2-Cyclopropyl-2-methylsulfonylethanamine hydrochloride typically involves two key steps: (1) cyclopropane ring formation and (2) sulfonylation followed by amine salt formation .
- Cyclopropane Introduction : Cyclopropane groups can be incorporated via [2+1] cycloaddition reactions using dichlorocarbene intermediates or via transition-metal-catalyzed methods (e.g., Simmons-Smith reactions) .
- Sulfonylation and Amine Formation : Reaction of the cyclopropane intermediate with methanesulfonyl chloride under basic conditions yields the sulfonyl derivative. Subsequent hydrochlorination (e.g., HCl gas in ethanol) produces the hydrochloride salt. Reported yields range from 65–85%, with purity >95% confirmed by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Cyclopropyl-2-methylsulfonylethanamine hydrochloride?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 193.08 (free base) and adducts ([M+H]⁺) validate the molecular formula (C₇H₁₃NO₂S) .
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities, particularly for cyclopropane ring conformation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for 2-Cyclopropyl-2-methylsulfonylethanamine hydrochloride across different experimental models?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or model-specific receptor interactions . To resolve these:
- Standardize Assay Protocols : Use buffered aqueous solutions (pH 6.5–7.5) to maintain compound stability, as hydrochloride salts are sensitive to extreme pH .
- Comparative Pharmacokinetic Studies : Evaluate metabolic stability in hepatic microsomes from different species (e.g., human vs. rodent) to identify species-dependent metabolism .
- Dose-Response Analysis : Replicate studies using a standardized concentration range (e.g., 1 nM–100 µM) to isolate potency differences from experimental artifacts .
Q. What strategies are recommended for optimizing the stability of 2-Cyclopropyl-2-methylsulfonylethanamine hydrochloride in aqueous solutions during pharmacological assays?
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis. Reconstitute in deionized water immediately before use .
- Temperature Control : Maintain solutions at 4°C during assays, as degradation accelerates at >25°C (half-life reduced by 40% at 37°C) .
- Chelating Agents : Add EDTA (0.1 mM) to buffer solutions to sequester metal ions that catalyze sulfonyl group oxidation .
Methodological Considerations
- Contradiction Analysis : If conflicting biological data emerge, cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99% for studies requiring stereochemical precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


